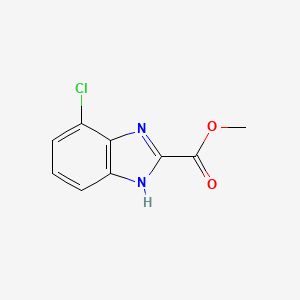

Methyl 4-Chlorobenzimidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-Chlorobenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole. These compounds are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chlorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chlorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 4-Chlorobenzimidazole-2-carboxylate has several scientific research applications, including:

Biology: The compound and its derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: this compound derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as improved stability and bioavailability

Mechanism of Action

The mechanism of action of Methyl 4-Chlorobenzimidazole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Others may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Methyl 4-Chlorobenzimidazole-2-carboxylate can be compared with other similar compounds, such as:

Benzimidazole: The parent compound with a wide range of biological activities.

Methyl 5-Chlorobenzimidazole-2-carboxylate: A similar compound with a different substitution pattern.

2-Methylbenzimidazole: Another derivative with distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biological Activity

Methyl 4-chlorobenzimidazole-2-carboxylate (MBC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with MBC, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

MBC belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring. The presence of the methyl and chloro substituents at specific positions enhances its lipophilicity and biological interactions. The general structure can be represented as follows:

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of MBC and its derivatives. For instance, a series of benzimidazole derivatives were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis), showing promising results. Specifically, compounds with structural similarities to MBC exhibited minimal inhibitory concentrations (MIC) in the range of 6.25–25 μg/mL against the H37Rv strain of M. tuberculosis .

Table 1: Antimycobacterial Activity of Benzimidazole Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| MBC | 12.5 | Moderate |

| 5a | 25 | Moderate |

| 5b | 12.5 | Good |

The mechanism of action appears to involve the inhibition of FtsZ polymerization, a critical process for bacterial cell division, which is essential for the survival of M. tuberculosis .

Antiparasitic Activity

MBC has also been evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-guided design approaches have led to the identification of MBC derivatives that inhibit methionyl-tRNA synthetase, demonstrating low toxicity to mammalian cells while effectively inhibiting parasite growth .

Table 2: Inhibitory Activity Against Trypanosoma brucei

| Compound | EC50 (nM) | Toxicity (CC50) |

|---|---|---|

| MBC | 39 | >1000 |

| Derivative A | 22 | >1000 |

Anticancer Potential

The anticancer activity of MBC and related benzimidazole compounds has been explored in various cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colon carcinoma), with IC50 values often below 10 mg/mL .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (mg/mL) | Compound Tested |

|---|---|---|

| HePG2 | <10 | MBC |

| MCF7 | <10 | MBC |

| HCT116 | <10 | MBC |

The biological activity of MBC is attributed to several mechanisms:

- Enzyme Inhibition : MBC acts as an inhibitor for various enzymes critical for pathogen survival, including methionyl-tRNA synthetase in T. brucei .

- Cell Cycle Disruption : In cancer cells, it disrupts normal cell cycle progression, leading to apoptosis.

- FtsZ Polymerization Inhibition : As noted in antimycobacterial studies, it interferes with bacterial cell division processes .

Case Studies

- Antimycobacterial Study : A study involving the testing of various benzimidazoles against M. tuberculosis demonstrated that compounds structurally similar to MBC showed significant intracellular effects on mycobacterial replication, indicating potential for development into therapeutic agents for tuberculosis treatment .

- Antiparasitic Study : The optimization of benzimidazole derivatives targeting T. brucei showed that modifications at the C-4 position significantly improved enzyme inhibition and cellular potency, suggesting that similar strategies could enhance the efficacy of MBC derivatives .

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

methyl 4-chloro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) |

InChI Key |

MINDENCNRXQDTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.